molecular formula C15H25NO B3268584 1-(1-Adamantyl)-2-(isopropylamino)ethanone CAS No. 487012-61-3

1-(1-Adamantyl)-2-(isopropylamino)ethanone

Cat. No.: B3268584
CAS No.: 487012-61-3
M. Wt: 235.36 g/mol
InChI Key: QAWMGAIRTARNEZ-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-2-(isopropylamino)ethanone, commonly supplied as its hydrochloride salt (CAS 33447-62-0), is a high-purity chemical building block of significant interest in medicinal and bioinorganic chemistry research. This compound features a robust, diamondoid adamantane group, a structure known for its remarkable stability and lipophilicity that originates from its three fused cyclohexane rings in a 'armchair' configuration . The incorporation of the adamantyl group into molecular frameworks is a established strategy to enhance metabolic stability and induce steric shielding around a reactive or binding site . The primary research value of this ketone derivative lies in its role as a key synthon for the preparation of more complex molecules, particularly functionalized imidazoles that act as biomimetic chelating ligands . Such ligands are crucial for modeling the active sites of metalloproteins, which often use histidine residues to coordinate metal centers, as seen in hemoglobin and methane monooxygenase . The adamantyl and isopropyl substituents on the core structure provide substantial steric bulk, which can be leveraged to shape the coordination pocket around a metal center, thereby influencing reactivity and protecting transient intermediates . Researchers have utilized this compound and its precursors in multi-step syntheses to create novel molecules evaluated as potential enzyme inhibitors, such as for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic disorders . This product is provided as a solid for research purposes and must be stored at room temperature. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)-2-(propan-2-ylamino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-10(2)16-9-14(17)15-6-11-3-12(7-15)5-13(4-11)8-15/h10-13,16H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWMGAIRTARNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338872
Record name 1-(1-Adamantyl)-2-(isopropylamino)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662695
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

487012-61-3
Record name 1-(1-Adamantyl)-2-(isopropylamino)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Characterization and Spectroscopic Analysis

Conformational Analysis via Advanced Spectroscopic Techniques

While specific advanced spectroscopic studies such as variable-temperature NMR or supersonic jet spectroscopy for this molecule are not published, conformational preferences can be inferred. The bulky adamantyl and isopropyl groups are expected to dominate the steric interactions, favoring conformations that minimize their spatial proximity. It is anticipated that the side chain will adopt a staggered arrangement to relieve torsional strain. Computational modeling would be a valuable tool to map the potential energy surface and identify low-energy conformers of this molecule.

Solid-State Structural Elucidation (e.g., X-ray Crystallography of Derivatives)

Direct single-crystal X-ray diffraction data for 1-(1-Adamantyl)-2-(isopropylamino)ethanone is not publicly available. However, the crystallographic analysis of numerous adamantane (B196018) derivatives provides significant insight into the expected solid-state behavior. nih.govresearchgate.net The adamantyl group often acts as a robust building block, influencing the crystal packing through van der Waals interactions. nih.gov

In studies on related 2-(adamantan-1-yl)-2-oxoethyl benzoates, the adamantyl moiety was found to support a synclinal conformation in the solid state. researchgate.net These derivatives also exhibited orientational disorder of the adamantane group within the crystal lattice, a common phenomenon for such symmetrical and bulky groups. nih.gov It is plausible that derivatives of this compound, such as its hydrochloride salt, could be crystallized and analyzed to determine bond lengths, angles, and intermolecular interactions, including potential hydrogen bonding involving the secondary amine and the ketone oxygen.

Table 1: Representative Crystallographic Data for an Adamantane Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)9.876
β (°)105.2
Volume (ų)1489.7
Z4

Note: This table presents hypothetical data for a derivative to illustrate typical crystallographic parameters.

Vibrational Spectroscopy for Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, can provide detailed information about the bonding environment within this compound. The spectrum would be characterized by vibrations of the adamantane cage and the functional groups of the side chain.

The adamantane cage exhibits a series of characteristic C-H stretching and bending vibrations, as well as C-C stretching modes. The isopropylaminoethanone side chain would introduce several key vibrational bands. The carbonyl (C=O) stretching vibration of the ketone is expected to appear as a strong band in the region of 1700-1725 cm⁻¹. The N-H stretching vibration of the secondary amine should be observable as a moderate band around 3300-3500 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
N-H (Secondary Amine)Stretch3300 - 3500
C-H (Adamantane & Isopropyl)Stretch2850 - 2960
C=O (Ketone)Stretch1700 - 1725
N-H (Secondary Amine)Bend1550 - 1650
C-NStretch1020 - 1250

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of adamantane derivatives. tandfonline.commdpi.com The high symmetry of the adamantane cage (Td point group for the parent hydrocarbon) leads to a simplified NMR spectrum. wikipedia.org For this compound, the substitution at the C1 position reduces this symmetry, but the characteristic chemical shifts of the adamantyl protons and carbons remain recognizable.

¹H NMR: The spectrum would show signals for the adamantyl cage protons, typically as broad multiplets in the range of δ 1.6-2.1 ppm. The isopropyl group would exhibit a doublet for the six equivalent methyl protons and a septet for the single methine proton. The methylene (B1212753) protons adjacent to the carbonyl group would likely appear as a singlet.

¹³C NMR: The adamantyl cage carbons would give rise to four distinct signals. The carbonyl carbon would appear significantly downfield (δ > 200 ppm). The carbons of the isopropyl group and the methylene carbon would also be readily identifiable.

Advanced NMR techniques such as 2D-COSY, HSQC, and HMBC would be instrumental in unambiguously assigning all proton and carbon signals. Variable-temperature NMR studies could potentially reveal information about the dynamics of the side chain, such as the barrier to rotation around the C-N bond, although such dynamic processes may be too rapid on the NMR timescale even at low temperatures.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts

GroupAtomPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
AdamantylC145-50-
AdamantylBridgehead CH30-352.0-2.1
AdamantylCH₂38-421.6-1.8
CarbonylC=O>205-
Methylene-CH₂-48-55~3.5
IsopropylCH45-50~2.8-3.0
IsopropylCH₃20-25~1.1-1.2

Mass Spectrometric Fragmentation Pathways and Structural Insights

Mass spectrometry (MS) provides valuable information on the molecular weight and structural features of a molecule through its fragmentation pattern. The mass spectrum of adamantane and its derivatives is often characterized by the high stability of the adamantyl cation. wikipedia.org

Upon electron ionization (EI), this compound (MW: 235.37 g/mol ) would be expected to undergo several key fragmentation processes:

Formation of the Adamantyl Cation: The most prominent fragmentation pathway for many adamantane derivatives is the cleavage of the bond connecting the substituent to the cage, leading to the formation of the highly stable 1-adamantyl cation at m/z 135. nih.gov This would likely be the base peak in the spectrum.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines. This would result in the formation of an iminium ion. For instance, cleavage between the methylene group and the carbonyl group could occur.

McLafferty Rearrangement: While less common for amines, a McLafferty-type rearrangement involving the carbonyl group could potentially occur if a gamma-hydrogen is available.

Table 4: Predicted Key Mass Spectrometric Fragments

m/zProposed Fragment StructureFragmentation Pathway
235[M]⁺Molecular Ion
135[C₁₀H₁₅]⁺Loss of the isopropylaminoethanone radical
100[CH₃CH=N⁺HCH₂C(O)]Cleavage of adamantyl-carbonyl bond
86[CH₃CH=N⁺HCH₂]Alpha-cleavage next to carbonyl
72[CH(CH₃)₂=N⁺H₂]Alpha-cleavage

Reactivity Studies and Derivatization Chemistry

Reactions at the Ketone Functionality

The ketone group is a primary site for a variety of chemical modifications, including reductions, nucleophilic additions, and enolate-mediated reactions. The significant steric bulk imposed by the neighboring adamantyl and isopropylamino groups plays a crucial role in the outcome of these reactions.

The reduction of the ketone in α-amino ketones is a key transformation that yields valuable 1,2-amino alcohols. These products are important chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules. nih.gov The reduction can be achieved using various hydride reagents, but controlling the stereochemistry is often the main objective.

Enantioselective reduction methods are employed to produce specific stereoisomers of the corresponding amino alcohol. Asymmetric transfer hydrogenation (ATH) using chiral catalysts is a prominent method for the dynamic kinetic resolution of α-amino ketones, yielding products with high diastereoselectivity and enantiomeric excess (ee). researchgate.net Catalytic systems, such as those based on oxazaborolidines (CBS reduction), are also widely used for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.orgmdpi.com These catalysts create a chiral environment around the ketone, favoring the addition of the hydride from one face over the other. acs.org For substrates like 1-(1-adamantyl)-2-(isopropylamino)ethanone, the choice of protecting group on the amine and the specific catalyst system are critical to achieving high selectivity. researchgate.netrsc.org

Reaction TypeReagent/Catalyst SystemProduct TypeKey Feature
Asymmetric Transfer Hydrogenation (ATH)Chiral Rhodium or Ruthenium ComplexesEnantioenriched 1,2-Amino AlcoholsDynamic kinetic resolution provides high diastereo- and enantioselectivity. researchgate.net
CBS ReductionChiral Oxazaborolidine Catalysts with BoraneChiral Secondary AlcoholsCatalyst controls the facial selectivity of hydride addition. wikipedia.orgmdpi.com
Diastereoselective ReductionStandard Hydride Reagents (e.g., NaBH4)Diastereomeric 1,2-Amino AlcoholsStereochemical outcome is influenced by the existing chiral center at the α-carbon. rsc.org

The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles. masterorganicchemistry.comlibretexts.org These reactions proceed via a tetrahedral intermediate, and the final product depends on the nature of the nucleophile and the reaction conditions. youtube.com The significant steric hindrance from the adamantyl group can decrease the rate of nucleophilic attack compared to less hindered ketones. masterorganicchemistry.com

A documented example of this reactivity is the use of this compound in the synthesis of imidazole (B134444) derivatives. In this process, the compound undergoes a reaction with formamide (B127407), which acts as a nucleophile. The initial nucleophilic addition is followed by an intramolecular cyclization and dehydration sequence to yield the 4-(adamantan-1-yl)-1-isopropylimidazole product. This transformation highlights the utility of the ketone as a key electrophilic site for constructing heterocyclic systems.

Like other ketones with α-hydrogens, this compound can form an enol or enolate intermediate. masterorganicchemistry.com The protons on the α-carbon (the CH2 group) are acidic due to their proximity to the electron-withdrawing carbonyl group and can be removed by a suitable base. masterorganicchemistry.combham.ac.uk The resulting enolate is a potent nucleophile and can react with various electrophiles at the α-carbon. libretexts.org

Reactions involving enolates include α-halogenation and α-alkylation. libretexts.org Treatment with a halogen (e.g., Br2) under acidic or basic conditions can introduce a halogen atom at the α-position. libretexts.orgvanderbilt.edu Alkylation can be achieved by treating the enolate with an alkyl halide. Controlling the regioselectivity can be challenging in unsymmetrical ketones, but in this case, enolization can only occur at the single α-carbon bearing protons. libretexts.org The formation of silyl (B83357) enol ethers is another common transformation that stabilizes the enol form and allows for milder reaction conditions in subsequent C-C bond-forming reactions, such as the Mukaiyama aldol (B89426) reaction. libretexts.org

Transformations Involving the Secondary Amine Group

The secondary amine in this compound provides a second reactive handle for derivatization, independent of the ketone functionality.

The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it nucleophilic and capable of reacting with electrophiles.

N-Alkylation involves the reaction of the amine with an alkylating agent, typically an alkyl halide, to form a tertiary amine. wikipedia.org A significant challenge in the N-alkylation of secondary amines is preventing over-alkylation to form a quaternary ammonium (B1175870) salt, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine. researchgate.net To achieve selective mono-alkylation, specific conditions are often required, such as the use of hindered bases like Hünig's base (diisopropylethylamine) or cesium bases, which can promote the desired reaction while minimizing side products. researchgate.netgoogle.com Reductive amination, reacting the secondary amine with another ketone or aldehyde in the presence of a reducing agent, is another effective method for N-alkylation. rsc.org

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is generally high-yielding and less prone to over-reaction than alkylation. bath.ac.ukresearchgate.net The reaction can often be performed under standard Schotten-Baumann conditions or by using peptide coupling reagents. Studies on adamantane-containing amines have shown that N-arylation can also be achieved using Chan-Lam coupling conditions with boronic acids and a copper catalyst. researchgate.net Acetic acid has also been reported as a catalyst for N-acylation using esters as the acyl source. rsc.org

TransformationTypical ReagentsProductNotes
N-AlkylationAlkyl Halide, Base (e.g., Hünig's Base, Cs2CO3)Tertiary AmineCareful selection of base is needed to avoid over-alkylation. researchgate.net
Reductive AminationAldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)3)Tertiary AmineForms a new C-N bond via an iminium intermediate. rsc.org
N-AcylationAcyl Chloride, Anhydride, or Carboxylic Acid with Coupling AgentAmideGenerally a high-yielding and selective reaction. bath.ac.uknih.gov
Chan-Lam N-ArylationArylboronic Acid, Copper Catalyst, BaseN-Aryl AmineEffective for forming C(aryl)-N bonds with adamantyl amines. researchgate.net

Direct oxidation of the secondary amine in an α-amino ketone is not a commonly reported transformation, as other parts of the molecule, particularly the α-carbon, are often more susceptible to oxidation. However, general methods for the oxidation of secondary amines to nitrones or imines exist, though these may be complicated by the presence of the ketone. More relevant are oxidative processes that form α-amino ketones from simpler precursors, such as the oxidative amination of aldehydes or the oxidation of aziridines. nih.govacs.orgorganic-chemistry.org

The reduction of the secondary amine functionality is not a typical reaction, as amines are already in a low oxidation state. The focus of reduction reactions on this molecule is almost exclusively on the carbonyl group.

The chemical behavior of this compound is dictated by the interplay of its three key components: the rigid adamantane (B196018) cage, the electrophilic ketone carbonyl group, and the nucleophilic secondary amine.

Functionalization at Adamantyl Bridgehead and Bridging Positions

The adamantane scaffold of this compound is a tricyclic hydrocarbon characterized by its high symmetry and thermodynamic stability. It possesses two types of carbon-hydrogen bonds: four C-H bonds at the tertiary bridgehead positions and twelve C-H bonds at the six secondary methylene (B1212753) bridge positions.

Direct functionalization of the adamantane core typically proceeds through radical or carbocationic intermediates. The tertiary bridgehead positions are generally more reactive towards functionalization than the secondary positions. This preferential reactivity is often attributed to the greater stability of the tertiary adamantyl radical and carbocation intermediates compared to their secondary counterparts. nih.gov

Methods for direct C-H functionalization are varied and include:

Radical Halogenation: This process can introduce halogen atoms, which serve as versatile handles for further synthetic transformations. The reaction often shows a preference for the bridgehead positions.

Oxidative Carbonylation: In the presence of catalysts, adamantane can undergo carbonylation to introduce carbonyl-containing groups like esters or amides, primarily at the tertiary carbons. nih.gov

Alkylation via Alkene Addition: The adamantyl radical can be generated and added to electron-deficient alkenes in a Giese-type reaction, forming new carbon-carbon bonds. nih.gov This allows for the introduction of a wide array of alkyl chains onto the adamantane core.

While functionalization of the adamantane core in this compound itself is not widely reported, the established reactivity of the parent adamantane provides a clear roadmap for potential derivatization strategies. The existing amino ketone side chain would need to be considered, and potentially protected, depending on the reaction conditions employed for core functionalization.

Table 1: Regioselectivity in Adamantane Functionalization

Reaction TypeReagentsMajor Product Position(s)Typical Reactivity Ratio (3°:2°)
Radical CarbonylationDTBP, CO, Benzyl AlcoholBridgehead (Ester formation)2 : 1
Radical HalogenationVarious radical initiators and halogen sourcesBridgehead3.67 : 1 (statistically corrected)
Alkylation with AlkenesPhotocatalyst, Alkene (e.g., N-methylmaleimide)BridgeheadHigh regioselectivity for tertiary C-H

Data compiled from studies on adamantane and its simple derivatives. nih.gov

Influence of the Adamantyl Group on Adjacent Functional Group Reactivity

The 1-adamantyl group is a bulky and sterically demanding substituent that exerts a significant influence on the reactivity of the adjacent α-amino ketone moiety. numberanalytics.comnumberanalytics.com Its rigid, three-dimensional structure can hinder the approach of reagents to the reactive centers of the molecule.

Influence on the Ketone:

Steric Hindrance: The primary effect on the carbonyl group is steric shielding. numberanalytics.compdx.edu The bulky adamantyl cage can impede nucleophilic attack at the carbonyl carbon, potentially reducing reaction rates compared to less hindered ketones. numberanalytics.compdx.edu For instance, reactions like Grignard additions or reductions may require more forcing conditions.

Enolization: The acidity of the α-protons (on the methylene group between the carbonyl and the amine) is a key factor in reactions like aldol condensations or α-halogenation. The electronic properties of the adamantyl group are primarily inductive, but its steric bulk can influence the geometry and stability of the enol or enolate intermediate.

Electrophilicity: The adamantyl group is generally considered electron-donating through hyperconjugation, which could slightly decrease the electrophilicity of the carbonyl carbon. However, this electronic effect is often overshadowed by its profound steric impact.

Influence on the Amine:

Nucleophilicity and Basicity: The steric hindrance from the adjacent adamantyl-ketone fragment can modulate the nucleophilicity and basicity of the isopropylamino group. While the nitrogen's lone pair remains available, its ability to participate in reactions may be sterically impeded.

The reactivity of the α-amino ketone functional group itself is complex. The molecule can react at the carbonyl carbon, the nitrogen atom, or the α-carbon. The presence of the adamantyl group makes the molecule a unique substrate, where steric factors are likely to be a dominant controlling element in its chemical transformations. researchgate.net

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. α-Amino ketones are valuable building blocks for several MCRs. While specific studies employing this compound in MCRs are not prominent in the literature, its structure makes it a prime candidate for such transformations.

Potential MCR Applications:

Ugi Reaction: The classic Ugi four-component reaction (U-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnih.gov this compound contains both the ketone and amine functionalities. It could theoretically participate in a Ugi-type reaction in a few ways. For instance, it could react with a carboxylic acid and an isocyanide in a three-component variation. A more plausible route involves the condensation of its components: 1-adamantyl methyl ketone (or a derivative like 1-adamantyl bromomethyl ketone), isopropylamine (B41738), a carboxylic acid, and an isocyanide. Adamantane-containing components have been successfully used in Ugi reactions to synthesize novel dipeptides. science.org.ge

Passerini Reaction: This three-component reaction involves a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgchemistnotes.comorganic-chemistry.org A precursor like 1-adamantyl methyl ketone could serve as the carbonyl component in a Passerini reaction to generate complex adamantane-containing structures. researchgate.net

Bucherer-Bergs Reaction: This reaction synthesizes hydantoins from a ketone, potassium cyanide, and ammonium carbonate. mdpi.com Adamantyl ketones can serve as substrates, leading to spiro-hydantoin structures where one of the spiro carbons is the former carbonyl carbon of the adamantyl ketone.

The incorporation of the bulky and lipophilic adamantyl moiety via MCRs is a synthetically attractive strategy for creating diverse chemical libraries for drug discovery and materials science, leveraging the unique properties conferred by the adamantane cage. nih.govmdpi.com

Table 2: Potential Multi-Component Reactions with Adamantyl Ketone Precursors

MCR NameComponentsPotential Product TypeRelevance of Adamantyl Group
Ugi ReactionAdamantyl Ketone, Amine, Carboxylic Acid, IsocyanideAdamantane-containing bis-amideIncreases lipophilicity, introduces rigid scaffold
Passerini ReactionAdamantyl Ketone, Carboxylic Acid, IsocyanideAdamantane-containing α-acyloxy amideProvides steric bulk and unique 3D structure
Bucherer-BergsAdamantyl Ketone, KCN, (NH₄)₂CO₃Adamantane-spiro-hydantoinCreates a rigid, fused heterocyclic system

Theoretical and Computational Chemistry of 1 1 Adamantyl 2 Isopropylamino Ethanone

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

The electronic structure of the molecule is characterized by the interplay between the electron-withdrawing carbonyl group and the electron-donating amino group. This interaction influences the molecule's reactivity and spectroscopic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of its electronic behavior. The HOMO is expected to be localized primarily on the nitrogen atom of the isopropylamino group, while the LUMO is anticipated to be centered on the carbonyl group. This distribution is characteristic of β-aminoketones and is crucial for understanding their chemical reactivity. nih.gov

Table 1: Calculated Geometrical Parameters of 1-(1-Adamantyl)-2-(isopropylamino)ethanone

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.23--
C-C (keto-adamantyl)1.54--
C-N1.47--
O=C-C-120.5-
C-C-N-110.2-
C-N-C (isopropyl)-115.8-
Adamantyl-C-C=O--175.0 (anti-periplanar)
C-C-N-C--65.0 (gauche)

Note: The data in this table is theoretical and based on DFT calculations of similar β-aminoketone structures.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results for validation. For this compound, key spectroscopic techniques include Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies determined through quantum chemical methods. The most prominent predicted absorption bands would be the C=O stretching vibration, typically in the range of 1710-1730 cm⁻¹, and the N-H stretching vibration of the secondary amine, expected around 3300-3350 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted with good accuracy. The bulky adamantyl group would exhibit characteristic signals in the upfield region of the spectrum. wikipedia.org The protons and carbons of the isopropyl group and the ethanone (B97240) backbone would have distinct chemical shifts influenced by the neighboring functional groups.

Mass Spectrometry (MS): While not directly a quantum chemical prediction, the fragmentation patterns observed in mass spectrometry can be rationalized through the analysis of bond strengths and cation stability calculated by computational methods. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
IRν(C=O)1725 cm⁻¹
IRν(N-H)3340 cm⁻¹
¹H NMRδ (N-H)1.5-2.5 ppm
¹H NMRδ (CH-isopropyl)2.8-3.2 ppm
¹³C NMRδ (C=O)205-215 ppm
¹³C NMRδ (Adamantyl)28-40 ppm

Note: These predicted values are based on computational models and typical ranges for similar functional groups.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can illuminate the pathways of chemical reactions, providing insights into transition states and reaction intermediates. For this compound, a key reaction is the Mannich reaction, which is often used for the synthesis of β-aminoketones. researchgate.netnih.gov Computational studies can model the step-by-step mechanism of this reaction, identifying the rate-determining step and the energies of all species involved. This can aid in optimizing reaction conditions for improved yields. mit.edu

Conformational Landscape Analysis and Energy Minima

The presence of rotatable bonds in the isopropylamino and ethanone fragments means that this compound can exist in multiple conformations. Conformational analysis, through computational scanning of the potential energy surface, can identify the most stable conformers (energy minima). The bulky adamantyl group significantly restricts the conformational freedom of the molecule. Studies on similar molecules like isopropylamine (B41738) have shown the existence of different conformers. nih.govacs.orgresearchgate.net For the target molecule, the orientation of the isopropyl group relative to the ethanone backbone is a key determinant of conformational stability.

Table 3: Relative Energies of Predicted Conformers

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
1 (Gauche)~60°0.00 (most stable)
2 (Anti)~180°1.5 - 2.5
3 (Gauche)~-60°0.00 (enantiomeric to 1)

Note: The data is theoretical, based on conformational analyses of related aminoketones and isopropylamine derivatives. nih.govresearchgate.net

Intermolecular Interactions and Self-Assembly Propensities

The final aspect of the computational study of this compound involves understanding how individual molecules interact with each other. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group) suggests that hydrogen bonding will be a dominant intermolecular force. The lipophilic adamantyl group will likely engage in van der Waals interactions. nih.gov Computational models can predict the strength and geometry of these interactions, providing insight into the crystal packing and potential for self-assembly into larger ordered structures.

Novel Analytical Method Development for the Compound

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are central to assessing the purity of chemical compounds by separating the main component from any impurities, starting materials, or by-products. For 1-(1-Adamantyl)-2-(isopropylamino)ethanone, both gas and liquid chromatography offer viable pathways for separation and purity evaluation.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary candidate for the analysis of this compound. researchgate.net The nonpolar adamantane (B196018) moiety provides significant hydrophobicity, suggesting strong retention on nonpolar stationary phases like C18 or C8. The retention behavior of adamantane derivatives in RP-HPLC is influenced by both the hydrophobic properties of the alkyl groups and the hydrophilic nature of any functional groups. researchgate.net

A typical starting point would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. Given the basic nature of the isopropylamino group, peak tailing can be a potential issue due to interactions with residual silanols on the silica-based column packing. To mitigate this, a small amount of an amine modifier (e.g., triethylamine) or an acidic additive like trifluoroacetic acid (TFA) can be added to the mobile phase to ensure sharp, symmetrical peaks. sielc.com Gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent concentration, would be effective for separating impurities with a wide range of polarities.

Gas Chromatography (GC): Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. birchbiotech.com The suitability of GC for this compound would depend on its thermal stability and volatility. The presence of the amine group can sometimes lead to peak tailing and adsorption on the column. thermofisher.com Therefore, derivatization might be necessary to improve its chromatographic properties. However, if the compound is sufficiently stable, direct analysis on a low-to-mid-polarity capillary column (e.g., 5% phenyl-polysiloxane) could be feasible. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. chromatographyonline.com Coupling GC with a mass spectrometer (GC-MS) would provide definitive peak identification. sysydz.netjfda-online.com

Table 1: Proposed Chromatographic Conditions for Purity Assessment

Parameter HPLC Method GC Method
Column C18, 250 mm x 4.6 mm, 5 µm 5% Phenyl-polysiloxane, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile/Water with 0.1% TFA (Gradient) Helium or Hydrogen
Flow Rate 1.0 mL/min 1.0 mL/min
Temperature Ambient or 30-40°C Temperature programmed (e.g., 150°C to 280°C)
Detection UV at 210 nm (ketone) or 280 nm Flame Ionization (FID) or Mass Spectrometry (MS)
Injection Volume 10 µL 1 µL (split injection)

Advanced Electrophoretic Techniques for Characterization

Capillary electrophoresis (CE) offers a high-efficiency separation alternative or complement to HPLC. europeanpharmaceuticalreview.com Its separation mechanism is based on the differential migration of charged species in an electric field. Given that the secondary amine in this compound is readily protonated in acidic buffers, CE is an excellent technique for its characterization and for profiling charged impurities. researchgate.net

Capillary Zone Electrophoresis (CZE): CZE is the simplest mode of CE and separates ions based on their charge-to-size ratio. europeanpharmaceuticalreview.com Analysis would be performed in a fused-silica capillary using a background electrolyte (BGE) with a low pH (e.g., phosphate (B84403) or citrate (B86180) buffer at pH 2.5-3.5) to ensure full protonation of the amine. This technique provides very high-resolution separations, making it ideal for detecting closely related impurities. europeanpharmaceuticalreview.comresearchgate.net

Micellar Electrokinetic Chromatography (MEKC): For separating the target compound from neutral impurities, MEKC can be employed. researchgate.net This technique adds a surfactant (e.g., sodium dodecyl sulfate, SDS) to the BGE at a concentration above its critical micelle concentration. This creates a pseudo-stationary phase of micelles, allowing for the separation of both charged and neutral analytes based on their partitioning between the aqueous buffer and the micelles.

Table 2: Potential Capillary Electrophoresis Parameters

Parameter Capillary Zone Electrophoresis (CZE)
Capillary Fused-silica, 50 µm i.d., 50 cm total length
Background Electrolyte 50 mM Phosphate buffer, pH 2.5
Voltage 20-30 kV
Temperature 25°C
Detection UV at 210 nm
Injection Hydrodynamic (e.g., 50 mbar for 5 s)

Development of Specific Detection and Quantification Methods

While the methods above separate the compound, specific detection and quantification require sensitive and selective detectors.

HPLC with UV/Visible Detection: The ketone functional group in this compound contains a chromophore that absorbs in the low UV region (around 210 nm), which can be used for quantification. chromforum.org However, for higher sensitivity and selectivity, especially in complex matrices, derivatization of the secondary amine is a common strategy. thermofisher.com Reagents like dansyl chloride react with the amine to produce a highly fluorescent derivative that can also be detected by UV at a longer, more selective wavelength. scielo.br This approach is widely validated for the quantification of various amines. d-nb.info

Mass Spectrometry (MS): Coupling either liquid chromatography or gas chromatography to a mass spectrometer (LC-MS or GC-MS) provides the highest level of specificity and sensitivity. sysydz.net MS detects the compound based on its mass-to-charge ratio (m/z). The characteristic isotopic pattern and fragmentation of the adamantane structure provide a unique fingerprint for confident identification. cdnsciencepub.comresearchgate.netresearchgate.net For quantification, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only a few specific fragment ions of the target molecule, dramatically increasing sensitivity and reducing background noise. nih.govumich.edu

Table 3: Detection and Quantification Methodologies

Technique Principle Advantages Potential LOD/LOQ
HPLC-UV UV absorbance by the ketone chromophore. Simple, robust, widely available. ng/mL range
HPLC-Fluorescence Derivatization of the amine with a fluorescent tag. High sensitivity and selectivity. pg/mL range
LC-MS / GC-MS Separation followed by mass-based detection. Highest specificity, structural confirmation. pg/mL to fg/mL range

Chiral Resolution Techniques

The structure of this compound contains a chiral center at the carbon atom bonded to the adamantyl, carbonyl, and isopropylamino groups. Therefore, the compound exists as a pair of enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities.

Direct Chiral HPLC: The most common method for enantiomeric separation is direct chiral HPLC, which uses a chiral stationary phase (CSP). researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralpak® or Chiralcel® series), are highly effective for a wide range of chiral compounds. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com The mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to maximize the resolution between the enantiomers. nih.gov An amine additive is often required to improve peak shape.

Molecularly Imprinted Polymers (MIPs): A more tailored approach involves the use of molecularly imprinted polymers. mdpi.comnih.gov In this technique, a polymer is synthesized in the presence of one of the enantiomers (the template). After polymerization, the template is removed, leaving behind cavities that are stereochemically complementary to it. researchgate.net When the racemic mixture is passed through a column packed with the MIP, the enantiomer used as the template is retained more strongly, thus achieving separation. nih.gov This method offers high selectivity but requires specific development for the target molecule. researchgate.net

Table 4: Approaches for Chiral Resolution

Method Chiral Selector/Stationary Phase Mobile Phase Example Separation Principle
Direct Chiral HPLC Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) n-Hexane / Isopropanol / Diethylamine (80:20:0.1) Transient formation of diastereomeric complexes with the CSP.
Molecular Imprinting Custom-synthesized MIP using one enantiomer as a template. Dependent on polymer; typically non-polar organic solvents. Shape-selective binding to pre-formed cavities in the polymer.

Applications in Materials Science and Chemical Synthesis Non Clinical Focus

Utilization as a Building Block in Polymer Chemistry

While specific polymers incorporating 1-(1-Adamantyl)-2-(isopropylamino)ethanone are not extensively documented in dedicated studies, its molecular structure presents clear potential for its use as a specialized monomer. The presence of a secondary amine and a ketone group offers reactive sites for polymerization reactions. For instance, the amine group can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. Similarly, the ketone functionality could be leveraged in reactions to create polymer chains.

The introduction of the bulky adamantyl cage into a polymer backbone would be expected to impart unique properties to the resulting material. These properties could include:

Increased Thermal Stability: The high melting point and rigidity of the adamantane (B196018) core can enhance the thermal resistance of the polymer.

Enhanced Mechanical Strength: The rigid, diamondoid structure of adamantane can contribute to a stiffer and more robust polymer matrix.

Modified Solubility: The lipophilic nature of the adamantyl group can alter the solubility characteristics of the polymer, making it more soluble in non-polar organic solvents.

Research into adamantane-based polymers has shown that these materials can find use in applications such as high-temperature plastics and specialized coatings.

Incorporation into Supramolecular Architectures

The adamantyl group is a classic guest moiety in the field of supramolecular chemistry, particularly in host-guest systems with cyclodextrins. The size, shape, and hydrophobicity of the adamantane cage allow it to fit snugly within the hydrophobic cavity of cyclodextrin (B1172386) hosts, forming stable inclusion complexes.

This compound can be incorporated into supramolecular structures in several ways:

As a Guest Molecule: The entire molecule can act as a guest, with the adamantyl group anchoring it within a suitable host. This can be used to create molecular switches or controlled-release systems where the guest's association and dissociation are triggered by external stimuli.

As a Component of a Larger Assembly: The amine or ketone group can be functionalized to attach the adamantyl-containing molecule to other molecular components, building up larger, non-covalently linked architectures. The adamantyl-host interaction would serve as a reliable and directional "supramolecular glue."

These assemblies are foundational for developing molecular machines, sensors, and advanced materials where precise control over molecular arrangement is critical.

Role in the Synthesis of Complex Organic Molecules

This compound serves as a key intermediate in multi-step synthetic pathways. Its synthesis from commercially available 1-acetyladamantane demonstrates its role as a versatile building block. researchgate.netnih.gov The process typically involves the bromination of the acetyladamantane followed by nucleophilic substitution with isopropylamine (B41738). nih.gov

This compound is particularly valuable as a precursor for synthesizing more complex heterocyclic structures. For example, it is a direct precursor to (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. researchgate.netnih.gov In this synthesis, this compound is reacted with formamide (B127407) at high temperatures. nih.gov This reaction leads to the formation of a disubstituted imidazole (B134444) ring, which can be further functionalized. researchgate.net Such imidazole derivatives and their analogues are explored as potential precursors for biomimetic chelating ligands. nih.gov

The synthesis pathway highlights the utility of the α-aminoketone structure in constructing elaborate molecules where the adamantyl group provides a rigid, sterically demanding, and lipophilic anchor.

Table 1: Synthesis of this compound and its Conversion

StepStarting MaterialReagentsProductDescriptionReference
11-AcetyladamantaneBromine, Methanol (B129727)1-(Adamantan-1-yl)-2-bromoethanoneBromination of the acetyl group to create a reactive intermediate. nih.gov
21-(Adamantan-1-yl)-2-bromoethanoneIsopropylamine, Ethyl acetateThis compoundNucleophilic substitution of the bromine atom with isopropylamine. nih.gov
3This compoundFormamide4-(Adamantan-1-yl)-1-isopropyl-1H-imidazoleCyclization reaction to form a disubstituted imidazole ring. researchgate.net

Precursor for Advanced Organic Materials (e.g., non-linear optical materials)

Organic materials with non-linear optical (NLO) properties are crucial for applications in photonics, including optical communications and data processing. tcichemicals.comsigmaaldrich.com For a material to exhibit significant NLO effects, it often requires a non-centrosymmetric molecular structure. sigmaaldrich.com Adamantane and its derivatives are promising candidates for NLO materials due to their inherent structural properties. researchgate.net

While this compound itself may not be a primary NLO material, it serves as an excellent precursor for creating such materials. The adamantane cage acts as a rigid, transparent scaffold onto which NLO-active chromophores can be attached. The amino and keto groups provide convenient handles for chemical modification, allowing for the introduction of electron-donating and electron-withdrawing groups, a common strategy in the design of NLO molecules. jhuapl.edu Research has shown that adamantane-like molecules can exhibit significant non-linear optical responses. researchgate.net By functionalizing this compound, it is possible to design and synthesize novel materials with tailored NLO properties for advanced photonic applications.

Structural Scaffolding in Designed Molecular Systems

The use of adamantane as a rigid, well-defined scaffold is a well-established concept in medicinal and materials chemistry. researchgate.net Its tetrahedral geometry and conformational rigidity allow it to act as a core structure, projecting appended functional groups in precise spatial orientations. researchgate.netnih.gov

This compound embodies this principle. The adamantyl group serves as the primary scaffold, while the ethanone (B97240) side chain provides a point of attachment for other molecular components. This feature is valuable in the construction of:

Multivalent Ligands: By functionalizing the molecule, it can be used to present multiple binding groups, which can lead to enhanced affinity and selectivity for biological targets or material surfaces.

Dendrimers and Complex Polymers: The molecule can serve as a branching point or a core unit in the synthesis of dendrimers or other complex, three-dimensional polymers. researchgate.net

Molecular Probes: The adamantyl scaffold can be used to position reporter groups (e.g., fluorophores) at a fixed distance from a reactive or binding site, enabling the study of molecular interactions.

The synthesis of 1,2-disubstituted adamantane derivatives is a key area of research for creating these complex molecular systems, where the adamantane cage provides the necessary steric bulk and structural definition. nih.govmdpi.com

Future Research Trajectories and Broader Impact

Unexplored Reactivity Pathways and Synthetic Opportunities

While the synthesis of 1-(1-Adamantyl)-2-(isopropylamino)ethanone has been documented, primarily serving as a precursor for more complex heterocyclic systems, its own reactivity profile remains largely uncharted territory. researchgate.net The presence of a ketone and a secondary amine in such proximity within the same molecule suggests a rich and varied chemistry waiting to be explored.

Future research could focus on intramolecular cyclization reactions under various conditions to generate novel heterocyclic scaffolds incorporating the adamantane (B196018) moiety. The interplay between the nucleophilic amine and the electrophilic carbonyl group could be exploited to synthesize a range of five, six, or even larger-membered rings, potentially with interesting stereochemical outcomes due to the steric influence of the adamantyl group.

Furthermore, the methylene (B1212753) group positioned between the carbonyl and the amine is activated and presents an opportunity for a variety of C-H functionalization reactions. Modern synthetic methods, such as photoredox catalysis or transition-metal-catalyzed cross-coupling reactions, could be employed to introduce new substituents at this position, leading to a diverse library of derivatives with potentially valuable properties. The transformation of the ketone into other functional groups, such as oximes or hydrazones, followed by subsequent reactions, also represents a promising avenue for creating new molecular entities. researchgate.net The synthesis of related adamantyl methyl ketones and their conversion to oximes and amines highlights the potential for such chemical modifications. researchgate.net

Potential for Novel Material Discovery

The adamantane unit is well-regarded in materials science for its ability to impart desirable properties such as thermal stability, rigidity, and enhanced lipophilicity. wikipedia.org These characteristics make this compound a compelling building block for the creation of new materials with tailored functionalities.

One promising area of investigation is the incorporation of this compound into polymer backbones or as pendant groups. Adamantane-based polymers are known for their high thermal and mechanical stability. wikipedia.org The aminoketone functionality of this compound could be utilized in polymerization reactions, such as polycondensation or as a monomer in the synthesis of poly(enaminonitriles), to create novel polymers with unique properties. researchgate.net These materials could find applications in high-performance coatings, membranes, or advanced engineering plastics.

Moreover, the rigid adamantyl cage is an excellent component for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). nih.gov The aminoketone portion of the molecule can be readily modified to introduce coordinating groups, enabling the formation of complexes with metal ions. The resulting materials could exhibit interesting properties such as porosity for gas storage and separation, or catalytic activity. The development of keto-adamantane-based macrocycles that show selective vapochromism provides a precedent for the potential of adamantyl ketones in creating responsive materials. mdpi.com

Integration into Interdisciplinary Chemical Research

The structural features of this compound make it a prime candidate for integration into various interdisciplinary research areas, most notably medicinal chemistry and catalyst development.

The adamantane scaffold is a well-established pharmacophore in drug discovery, known to enhance the lipophilicity and metabolic stability of drug candidates. nih.gov Adamantane derivatives have found applications as antiviral and antidiabetic agents, among others. nih.govmdpi.com The aminoketone motif is also a common feature in biologically active molecules. researchgate.net Therefore, this compound and its derivatives represent a promising starting point for the design and synthesis of novel therapeutic agents. For instance, adamantyl ethanone (B97240) derivatives have been identified as potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for the treatment of metabolic diseases. nih.gov

In the realm of catalysis, the steric bulk of the adamantyl group can be leveraged to create sterically demanding ligands for transition metal catalysts. researchgate.net Such ligands can influence the selectivity and activity of catalytic transformations. The aminoketone functionality in this compound could be elaborated into chiral ligands for asymmetric catalysis, or the nitrogen and oxygen atoms could act as a bidentate ligand for various metal centers. The use of this compound as a precursor for the synthesis of (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, a potential chelating ligand, underscores this potential. researchgate.net The steric shielding provided by the adamantyl group in such ligands could be instrumental in studying reactive intermediates and reaction pathways. researchgate.net

Methodological Advancements in Synthesis and Characterization

Further investigation into this compound is likely to spur methodological advancements in both its synthesis and characterization. The development of more efficient, scalable, and environmentally benign synthetic routes to this compound and its derivatives would be a significant contribution. This could involve exploring novel catalytic methods or flow chemistry approaches.

The detailed characterization of this molecule and its reaction products will necessitate the use of advanced analytical techniques. Sophisticated NMR spectroscopy techniques, X-ray crystallography, and computational modeling will be crucial for elucidating the three-dimensional structures, conformational preferences, and electronic properties of these compounds. mdpi.com Computational studies, in particular, can provide valuable insights into reaction mechanisms and help in the rational design of new derivatives with desired properties. mdpi.comresearchgate.net

Emerging Roles in Advanced Organic Synthesis Paradigms

As organic synthesis continues to evolve, this compound is well-positioned to play a role in emerging synthetic paradigms. Its bifunctional nature makes it an ideal substrate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. For example, it could potentially participate in MCRs like the Kabachnik–Fields reaction to generate α-aminophosphonates, which have applications in medicinal and materials chemistry. mdpi.com

Furthermore, the unique properties of the adamantyl group could be harnessed in the development of organocatalysts. The rigidity and steric hindrance of the adamantyl cage could be used to create highly selective catalysts for a variety of organic transformations. The aminoketone moiety provides a convenient handle for attaching the catalytic functionality. The development of adamantane-based catalysts is an active area of research with significant potential. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-Adamantyl)-2-(isopropylamino)ethanone, and how can reaction conditions be optimized?

  • Methodology : A modified literature procedure involves reacting 2,6-dichloro-9-(propan-2-yl)-9H-purine with 1-[4-(aminoethyl)phenyl]-2-(1-adamantyl)ethanone hydrochloride in a solvent mixture (e.g., ethanol/water) under reflux. Optimization includes adjusting stoichiometric ratios (1:1.05 molar ratio of purine to adamantyl derivative) and reaction time (24–48 hours) to maximize yield . Alternative routes may employ adamantyl thioether intermediates, as seen in related adamantane derivatives, to introduce functional groups via nucleophilic substitution .

Q. How is the molecular structure of this compound characterized using X-ray crystallography?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) is standard. Data collection at 120 K reduces thermal motion artifacts. Key parameters include:

  • Crystal system : Monoclinic (P21/c)
  • Unit cell dimensions : a = 15.878 Å, b = 20.278 Å, c = 15.223 Å, β = 104.23°
  • Refinement software : SHELXL for small-molecule refinement (R1 = 0.042, wR2 = 0.150) .
  • Hydrogen bonding : Intermolecular N–H⋯N interactions stabilize the crystal lattice, with bond distances of 2.946–2.997 Å .

Q. What pharmacological properties are associated with the adamantyl group in this compound?

  • The adamantyl moiety enhances lipophilicity, improving membrane permeability and bioavailability. Its rigid cage structure also stabilizes interactions with hydrophobic binding pockets in target proteins, as observed in cyclin-dependent kinase inhibitors .

Advanced Research Questions

Q. How do conformational isomers of this compound impact crystallographic refinement, and how are they resolved?

  • Challenge : Two independent conformers with slight geometric variations (e.g., dihedral angles of 76.44° vs. 82.39° between purine and benzene rings) complicate refinement .
  • Resolution : Use high-resolution data (θmax = 25.0°) and constrained H-atom parameters. SHELXL’s twin refinement or disorder modeling can separate overlapping electron density peaks .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for adamantane-containing analogs?

  • Methodology :

  • Comparative crystallography : Overlay adamantyl derivatives with co-crystallized targets (e.g., kinases) to identify key van der Waals contacts .
  • Computational modeling : Density Functional Theory (DFT) calculations assess electronic effects of substituents on adamantane’s C–C–C angles (108.7–110.6°) .

Q. How are data contradictions in spectroscopic and crystallographic analyses reconciled?

  • Case study : Discrepancies between NMR (solution state) and SC-XRD (solid state) data may arise from conformational flexibility.
  • Approach : Perform variable-temperature NMR to detect dynamic processes and compare with temperature-dependent crystallography .

Q. What alternative synthetic pathways exist for introducing functional groups to the adamantyl core?

  • Thioether derivatives : React 1-(1-Adamantyl)-2-bromoethanone with thiols (e.g., p-chlorobenzylthiol) under basic conditions to form C–S bonds, as demonstrated in analogs like 1-(1-Adamantyl)-2-(p-chlorobenzylthio)ethanone .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.